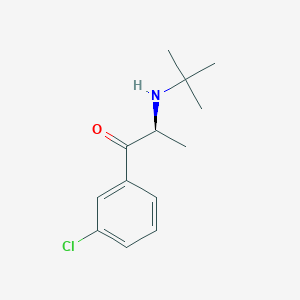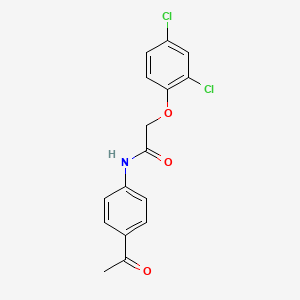
2,6-Difluoromandelic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Proteomics Research
Summary of the Application
2,6-Difluoromandelic acid is used as a biochemical in proteomics research . Proteomics is the study of the proteome, the set of proteins present in a cell or organism in health or disease . This field uses a wide variety of techniques, from 2D-electrophoresis gels to advanced technologies such as NMR spectroscopy .
Methods of Application
In proteomics, 2,6-Difluoromandelic acid might be used in sample preparation for 2D-DIGE (Two-Dimensional Difference Gel Electrophoresis). This method is widely employed for efficient protein separation and the determination of abundance changes in distinct proteoforms . The differential tagging of proteins with fluorescent dyes following extraction from crude samples enables the direct comparison of different protein populations on the same two-dimensional gel system .
Results or Outcomes
The use of 2,6-Difluoromandelic acid in proteomics research can lead to the determination of abundance changes in distinct proteoforms due to physiological challenges or disease processes . This can be instrumental for biomarker discovery .
Pharmaceutical Research
Summary of the Application
2,6-Difluoromandelic acid has been used in the development of nano-immunopotentiators for the stimulation of dendritic cells and inhibition and prevention of melanoma .
Methods of Application
In this research, PEGylated poly (lactic-co-glycolic acid) (PLGA) nanoparticles were used as a delivery system for simultaneous administration of the BRAF V600E peptide, a tumor-specific antigen, and imiquimod (IMQ). The objective was to stimulate dendritic cell (DC) maturation, activate macrophages, and facilitate antigen presentation in C57BL6 mice .
Results or Outcomes
The study found that PEG-PLGA-IMQ-BRAF V600E nanoparticles were successful in inhibiting BPD6 melanoma cell growth and activating immature bone marrow DCs, T cells, macrophages, and splenocyte cells . In vivo, these nanoparticles displayed a significant increase in potency for inhibiting subcutaneous BPD6 tumor growth compared to other formulations .
Chemical Synthesis
Methods of Application
In Suzuki–Miyaura coupling, organoboron reagents are used. These reagents are relatively stable, readily prepared, and generally environmentally benign . Fluorinated compounds like 2,6-Difluoromandelic acid could potentially be used as such reagents.
Results or Outcomes
The use of fluorinated compounds in Suzuki–Miyaura coupling can lead to the formation of new carbon–carbon bonds, which is a fundamental process in the synthesis of many organic compounds .
Eigenschaften
IUPAC Name |
2-(2,6-difluorophenyl)-2-hydroxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZWDQNFSCPFCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(C(=O)O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343270 |
Source


|
| Record name | 2,6-Difluoromandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoromandelic acid | |
CAS RN |
207981-50-8 |
Source


|
| Record name | 2,6-Difluoromandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluoromandelic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














